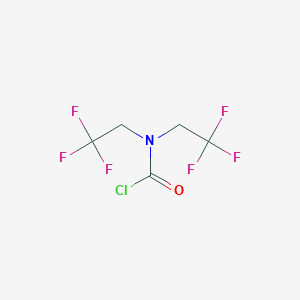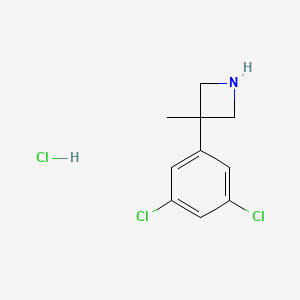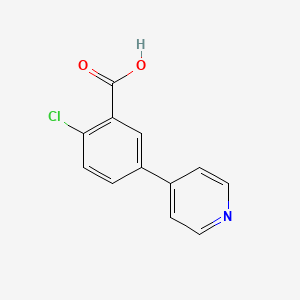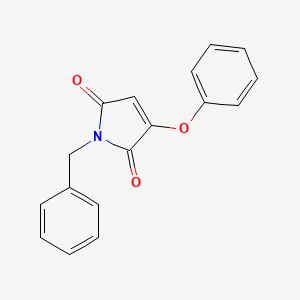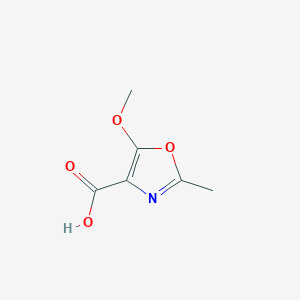![molecular formula C8H16ClNO2 B13505995 1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.5]nonane ring system, which includes two oxygen atoms and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The initial step involves the formation of the spiro[3.5]nonane ring system. This can be achieved through a cyclization reaction, where appropriate precursors are subjected to specific reaction conditions to form the desired ring structure.
Introduction of the Methanamine Group: The methanamine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the spirocyclic intermediate.
Hydrochloride Salt Formation: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group or other functional groups are oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis reactions, especially in the presence of acidic or basic conditions, leading to the breakdown of the spirocyclic ring .
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: It serves as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules and pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and chemicals, particularly those requiring unique structural features .
Mechanism of Action
The mechanism of action of 1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The methanamine group can form hydrogen bonds and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{2-Methoxyspiro[3.5]nonan-7-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but includes a methoxy group instead of the dioxaspiro system.
{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride: This compound features a different positioning of the oxygen atom within the spirocyclic ring.
{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride: Another variant with a different oxygen atom arrangement.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.5]nonan-7-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-4-7-5-11-8(6-10-7)2-1-3-8;/h7H,1-6,9H2;1H |
InChI Key |
LWSJOVRNHKEHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC(CO2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)




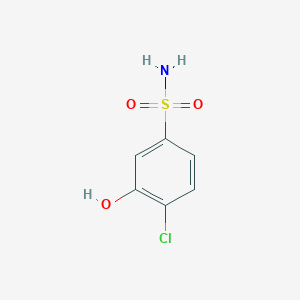
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
